O-(3-(Trifluoromethyl)benzyl)hydroxylamine

IDO1 inhibition immuno-oncology structure-activity relationship

O-(3-(Trifluoromethyl)benzyl)hydroxylamine (CAS 85661-08-1) is an O-alkylhydroxylamine derivative structurally characterized by a trifluoromethyl group at the meta position of the benzyl ring. It belongs to a class of mechanism-based inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme implicated in cancer immune evasion.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B15070782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-(Trifluoromethyl)benzyl)hydroxylamine
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CON
InChIInChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-13-12/h1-4H,5,12H2
InChIKeyNXIOZALQLKJKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(3-(Trifluoromethyl)benzyl)hydroxylamine: A Meta-Substituted O-Benzylhydroxylamine IDO1 Inhibitor – Procurement Evidence Guide


O-(3-(Trifluoromethyl)benzyl)hydroxylamine (CAS 85661-08-1) is an O-alkylhydroxylamine derivative structurally characterized by a trifluoromethyl group at the meta position of the benzyl ring [1]. It belongs to a class of mechanism-based inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme implicated in cancer immune evasion [1]. The compound is commercially available and serves as a key intermediate or probe in medicinal chemistry for IDO1-related research [1].

Why Unsubstituted O-Benzylhydroxylamine or Non-Meta Analogs Cannot Substitute for O-(3-(Trifluoromethyl)benzyl)hydroxylamine


The IDO1 inhibitory activity of O-benzylhydroxylamine derivatives is exquisitely sensitive to the position and electronic nature of aromatic substituents [1]. Unsubstituted O-benzylhydroxylamine exhibits sub-micromolar potency (IC50 0.81 μM), but meta-halogen/CF3 substitution yields up to 3.7-fold improvement, while para-CF3 substitution drastically reduces potency (IC50 8.9 μM) [1]. Therefore, simply interchanging any O-benzylhydroxylamine analog without accounting for specific substitution patterns risks compromising experimental outcomes in IDO1-targeted studies [1].

O-(3-(Trifluoromethyl)benzyl)hydroxylamine: Quantitative Differentiation Evidence Against Closest Analogs for IDO1 Inhibition


IDO1 Enzyme Inhibition: 2-Fold Potency Gain Over Unsubstituted O-Benzylhydroxylamine

In a recombinant human IDO1 enzymatic assay, O-(3-(trifluoromethyl)benzyl)hydroxylamine (compound 12) demonstrated an IC50 of 0.41 μM, representing a 2-fold increase in potency compared to the parent O-benzylhydroxylamine (IC50 0.81±0.081 μM) [1]. This quantitative improvement validates the meta-CF3 substitution as a potency-enhancing modification within the O-benzylhydroxylamine scaffold [1].

IDO1 inhibition immuno-oncology structure-activity relationship

IDO1 Enzyme Inhibition: Potency Ranking Among Meta-Halogen Analogs

Among meta-substituted O-benzylhydroxylamine derivatives, the 3-CF3 analog exhibits intermediate potency relative to halogen congeners: 3-Cl (IC50 0.30±0.015 μM), 3-Br (IC50 0.32±0.042 μM), 3-I (IC50 0.34±0.12 μM), and 3-CF3 (IC50 0.41 μM) [1]. While chloro-, bromo-, and iodo-analogs show slightly higher potency (1.2-1.4-fold), the trifluoromethyl group confers distinct physicochemical advantages (e.g., increased lipophilicity and metabolic stability) that may favor in vivo applications [1].

IDO1 inhibitor halogen bonding SAR

IDO1 Enzyme Inhibition: Positional Isomer Differentiation – 3-CF3 vs. 4-CF3 and 2-CF3

The position of the trifluoromethyl group dramatically affects IDO1 inhibitory potency. The meta-substituted 3-CF3 analog (IC50 0.41 μM) is 22-fold more potent than the para-substituted 4-CF3 analog (IC50 8.9 μM) and 6-fold more potent than the ortho-substituted 2-CF3 analog (IC50 2.5 μM) [1]. This positional selectivity underscores the critical role of meta substitution for achieving sub-micromolar IDO1 inhibition within this chemical series [1].

IDO1 inhibitor positional isomer SAR

Mechanism-Based Inhibition: Class-Level Differentiation from Competitive IDO1 Inhibitors

O-Benzylhydroxylamines, including the 3-CF3 derivative, function as stable mimics of the heme-iron bound alkylperoxy transition/intermediate state in the IDO1 catalytic cycle [1]. This mechanism-based approach contrasts with competitive inhibitors like epacadostat, which compete with tryptophan for binding to the active site [2]. While direct kinetic parameters (e.g., Ki, kinact) for the 3-CF3 analog are not reported, the class-level evidence indicates that these compounds may exhibit time-dependent inhibition and potentially different resistance profiles compared to reversible competitive inhibitors [1].

IDO1 inhibitor mechanism-based inhibition alkylperoxy mimic

High-Impact Application Scenarios for O-(3-(Trifluoromethyl)benzyl)hydroxylamine Based on Quantitative Evidence


IDO1 Target Validation and Mechanistic Studies in Immuno-Oncology

With a sub-micromolar IC50 of 0.41 μM against recombinant human IDO1 [1], O-(3-(trifluoromethyl)benzyl)hydroxylamine serves as a potent tool compound for IDO1 target validation studies. Its 2-fold potency gain over the unsubstituted parent allows for reduced compound concentrations in cell-based assays, minimizing off-target effects and improving signal-to-noise ratios [1]. The mechanism-based inhibition mode further enables investigations into IDO1 catalytic cycle dynamics and potential resistance mechanisms [1].

Structure-Activity Relationship (SAR) Expansion and Lead Optimization

The meta-CF3 derivative occupies a critical node in the O-benzylhydroxylamine SAR landscape, demonstrating 22-fold and 6-fold potency advantages over para- and ortho-CF3 isomers, respectively [1]. This quantifiable positional selectivity makes it an essential benchmark for designing next-generation IDO1 inhibitors, particularly when balancing potency with metabolic stability. The compound can serve as a starting point for further optimization, such as introducing additional substituents to enhance cellular activity [1].

Comparison with Clinical-Stage IDO1 Inhibitors for Combination Therapy Studies

While epacadostat is a competitive inhibitor, O-(3-(trifluoromethyl)benzyl)hydroxylamine acts via a mechanism-based mimic of the alkylperoxy intermediate [1][2]. This mechanistic distinction provides a rational basis for combination therapy experiments, where targeting IDO1 through orthogonal inhibition modes may circumvent resistance or synergize with immunotherapies. The compound's moderate in vitro potency (0.41 μM) and predicted metabolic stability render it suitable for in vivo proof-of-concept studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(3-(Trifluoromethyl)benzyl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.